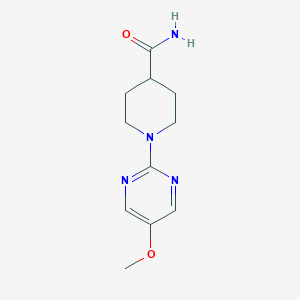![molecular formula C10H12F3N3O B6459828 2-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrazine CAS No. 2548982-63-2](/img/structure/B6459828.png)
2-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . It also contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The compound is further substituted with a trifluoroethyl group, which is a two-carbon chain with three fluorine atoms attached .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and the trifluoroethyl group. The azetidine and pyrazine rings would contribute to the rigidity of the molecule, while the trifluoroethyl group could potentially introduce some steric hindrance .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Functional Polymers and Reactive Monomers
2-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrazine: can serve as a precursor for functional polymers and reactive monomers. These materials find applications in various fields due to their specific properties. Let’s explore some key areas:
Polymeric Reagents and Supports:- Reactive polymers based on functional (meth)acrylates are widely used in biochemical and chemical applications. These polymers often contain chemically reactive functional groups and are employed as polymeric reagents or supports .
- The synthesis of new (meth)acrylate esters, including amide, dioxolane, benzofuran, and chalcone groups, can be achieved using this compound .
Cell-Penetrating Fluorescent Dyes
The compound’s secondary alcohol functionalities make it suitable for designing cell-penetrating fluorescent dyes. These dyes can be used for imaging and tracking cellular processes. The general formulae for these dyes fall into categories I-III .
Indole Derivatives and Pharmacological Activity
While not directly related to the compound, it’s interesting to note that derivatives of indole (a structural motif present in our compound) have diverse biological and clinical applications. For example:
properties
IUPAC Name |
2-methyl-3-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c1-7-9(15-3-2-14-7)17-8-4-16(5-8)6-10(11,12)13/h2-3,8H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXDIEIAGKDGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2CN(C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-2-cyclopropyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6459748.png)
![3-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459752.png)
![N-methyl-1-phenyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B6459758.png)
![3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459759.png)
![N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6459774.png)
![6-(cyclopentyloxy)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]pyridine-3-carboxamide](/img/structure/B6459779.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenylpropanamide](/img/structure/B6459781.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide](/img/structure/B6459789.png)
![1-[(1,4-dioxan-2-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6459794.png)
![2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine](/img/structure/B6459797.png)
![1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B6459798.png)
![1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B6459799.png)

